缬沙坦-4-羟基缬沙坦

描述

Synthesis Analysis

The synthesis of Valeryl-4-hydroxyvalsartan involves several key steps, including the initial formation of the valsartan precursor, followed by specific reactions leading to the introduction of the valeryl and hydroxy groups. An advanced method for the synthesis of valsartan, which could be extended to its metabolite Valeryl-4-hydroxyvalsartan, utilizes decarboxylative biaryl coupling. This method presents economic and ecological advantages by being more concise and avoiding stoichiometric amounts of expensive organometallic reagents (Goossen & Melzer, 2007).

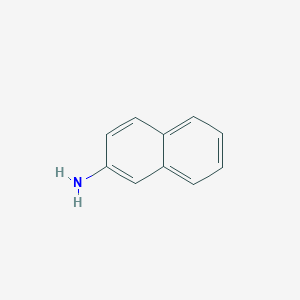

Molecular Structure Analysis

The molecular structure of Valeryl-4-hydroxyvalsartan is crucial for understanding its pharmacological activity. Structural analysis, particularly through techniques such as X-ray crystallography or NMR spectroscopy, provides insights into the conformational preferences and potential sites of interaction with biological targets. While specific studies on the molecular structure of Valeryl-4-hydroxyvalsartan are not readily available, structural analyses of similar compounds can offer valuable clues about its configuration and stability.

Chemical Reactions and Properties

Valeryl-4-hydroxyvalsartan may undergo various chemical reactions, particularly those relevant to its metabolism and pharmacological effects. The metabolism of valsartan to its hydroxy metabolite involves oxidative biotransformation, primarily facilitated by cytochrome P450 enzymes, indicating a complex interplay of chemical reactions leading to its formation and further metabolism (Nakashima et al., 2005).

Physical Properties Analysis

The physical properties of Valeryl-4-hydroxyvalsartan, such as solubility, melting point, and stability, are essential for its formulation and therapeutic application. Amorphous forms of valsartan, for instance, have been studied for their physicochemical properties, indicating differences in structural arrangement and hydrogen bonding that could influence the physical properties of its metabolites as well (Skotnicki et al., 2016).

Chemical Properties Analysis

The chemical properties of Valeryl-4-hydroxyvalsartan, including reactivity, stability, and interaction with biological molecules, play a crucial role in its pharmacodynamics and pharmacokinetics. Understanding these properties is essential for predicting its behavior in biological systems and its therapeutic efficacy. The process of identifying and characterizing impurities in crude valsartan preparations, for example, highlights the importance of chemical analysis in ensuring the quality and safety of the drug and its metabolites (Nie et al., 2006).

科学研究应用

心血管疾病管理

缬沙坦-4-羟基缬沙坦已被研究其对人体血小板的影响,血小板在血管疾病的发病机理中起着至关重要的作用。该化合物及其母体药物缬沙坦在抑制血小板聚集方面显示出潜力,血小板聚集是心血管疾病发展的一个关键因素。 这种抑制与剂量无关,且缬沙坦-4-羟基缬沙坦的抑制作用比缬沙坦更强,表明在心血管疾病管理方面可能存在额外的临床益处机制 .

降压活性

作为缬沙坦的代谢产物,缬沙坦-4-羟基缬沙坦可能有助于其母体化合物的降压活性。缬沙坦以其特异性阻断血管紧张素II与AT1受体的结合而闻名,而AT1受体与血压调节有关。 该代谢产物在这个过程中的作用可能是进一步研究的重点领域,尤其是在理解缬沙坦在血压控制中的综合作用方面 .

慢性心力衰竭 (CHF) 进展

对缬沙坦的研究表明它在减缓慢性心力衰竭 (CHF) 进展方面具有效用。鉴于缬沙坦-4-羟基缬沙坦是缬沙坦的代谢产物,它也可能在该治疗效果中发挥作用。 该代谢产物在 CHF 治疗中的确切机制及其参与程度需要进一步研究 .

血小板激活抑制

已经评估了缬沙坦-4-羟基缬沙坦对血小板激活的体外影响,显示出明显的抑制作用。 这包括表面血小板受体和活性的减少表达,这可能转化为临床应用,在这些应用中需要控制血小板激活,例如预防血栓事件 .

药物代谢和药代动力学

了解缬沙坦代谢为缬沙坦-4-羟基缬沙坦对于药代动力学研究至关重要。 代谢产物的特性,如水溶性、logP 和化学结构,对于预测其在人体中的行为以及优化缬沙坦的剂量方案至关重要 .

分析化学和光谱学

缬沙坦-4-羟基缬沙坦的结构和化学性质使其成为分析化学中关注的主题。 其预测的光谱,包括 GC-MS 和 LC-MS/MS,对于开发在生物样品中检测和定量该化合物的方法非常有价值,这对药物监测和研究很重要 .

作用机制

Target of Action

Valeryl-4-hydroxyvalsartan, also known as 4-hydroxy valsartan, primarily targets the angiotensin II receptor type 1 (AT1) . The AT1 receptor is found in many tissues, including vascular smooth muscle and the adrenal gland . It plays a crucial role in the regulation of blood pressure and fluid balance .

Mode of Action

4-hydroxy valsartan acts as an angiotensin II receptor blocker (ARB) . It selectively inhibits the binding of angiotensin II to the AT1 receptor . This prevents angiotensin II from exerting its hypertensive effects, which include vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium .

Pharmacokinetics

Approximately 20% of a single dose is recovered as metabolites . The primary metabolite, accounting for about 9% of the dose, is valeryl-4-hydroxy valsartan . In vitro metabolism studies involving recombinant CYP 450 enzymes indicated that the CYP 2C9 isoenzyme is responsible for the formation of valeryl-4-hydroxy valsartan .

Result of Action

The action of 4-hydroxy valsartan leads to a reduction in blood pressure and has a protective effect on the heart . It improves cardiac function, reduces afterload, increases cardiac output, and prevents ventricular hypertrophy and remodeling . It is commonly used for the management of hypertension, heart failure, and Type 2 Diabetes-associated nephropathy .

属性

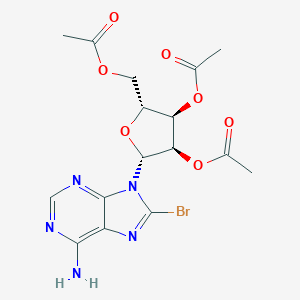

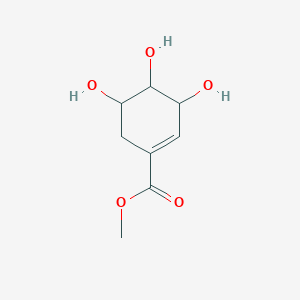

IUPAC Name |

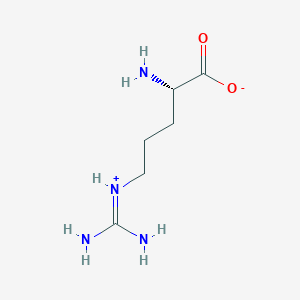

(2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O4/c1-15(2)22(24(32)33)29(21(31)13-8-16(3)30)14-17-9-11-18(12-10-17)19-6-4-5-7-20(19)23-25-27-28-26-23/h4-7,9-12,15-16,22,30H,8,13-14H2,1-3H3,(H,32,33)(H,25,26,27,28)/t16?,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSQZMPILLPFKC-XLDIYJRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

188259-69-0 | |

| Record name | Valeryl-4-hydroxyvalsartan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188259690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VALERYL-4-HYDROXYVALSARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N891C54AXX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the relationship between Valsartan and 4-hydroxy Valsartan?

A1: 4-hydroxy Valsartan (also known as Valeryl-4-hydroxyvalsartan) is a minor, pharmacologically inactive metabolite of the antihypertensive drug Valsartan. [] It is formed by oxidative biotransformation of Valsartan in the body. []

Q2: How does Valsartan exert its antihypertensive effects?

A2: Valsartan selectively blocks angiotensin II binding to the AT1 receptor. [] This blockade prevents the vasoconstrictive effects of angiotensin II, ultimately leading to blood pressure reduction.

Q3: What is the significance of the platelet inhibiting properties of Valsartan and 4-hydroxy Valsartan?

A4: Platelet activation plays a crucial role in the pathogenesis of vascular disease. [] The observed platelet inhibition by Valsartan and 4-hydroxy Valsartan, independent of their AT1 receptor blocking activity, might contribute to the clinical benefits of Valsartan in patients with cardiovascular disease. [, , ] Further research is needed to confirm this hypothesis.

Q4: How potent is 4-hydroxy Valsartan in inhibiting platelets compared to Valsartan?

A5: Research suggests that 4-hydroxy Valsartan might be a more potent inhibitor of platelet activity than Valsartan in the therapeutic range. [] This finding highlights the potential of 4-hydroxy Valsartan as a possible therapeutic agent targeting platelet aggregation.

Q5: How is 4-hydroxy Valsartan eliminated from the body?

A6: Similar to Valsartan, 4-hydroxy Valsartan is primarily eliminated through fecal excretion, suggesting biliary excretion as the main clearance mechanism. []

Q6: Are there specific analytical methods to measure 4-hydroxy Valsartan levels?

A7: Yes, researchers have developed and validated SPE-HPLC-UV-fluorescence methods for the simultaneous determination of Valsartan and 4-hydroxy Valsartan in human plasma samples. [, ] These methods offer a sensitive and specific way to quantify these compounds in biological samples.

Q7: What is the potential therapeutic application of 4-hydroxy Valsartan based on its platelet-inhibiting properties?

A8: 4-hydroxy Valsartan, due to its potent platelet-inhibiting properties, holds potential as a therapeutic agent for conditions where platelet aggregation plays a key role. [] This includes, but is not limited to:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI)](/img/structure/B18580.png)